(2-Aminopyridin-4-yl)dimethylphosphine oxide
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Overview
Description
(2-Aminopyridin-4-yl)dimethylphosphine oxide is an organic compound with the molecular formula C7H11N2OP It is a derivative of pyridine, featuring an amino group at the 2-position and a dimethylphosphine oxide group at the 4-position
Mechanism of Action
Target of Action
Phosphine oxides, a group to which this compound belongs, have been used in the development of various pharmaceuticals . For instance, brigatinib, an FDA-approved anticancer drug, contains a fragment of phosphine oxide .
Mode of Action
Phosphine oxides offer a unique structural feature of a very strong h-bond acceptor attached to a tetrahedral center with three potential vectors for derivatization . This allows them to interact with their targets in a unique manner.
Pharmacokinetics
Phosphine oxides, including (2-Aminopyridin-4-yl)dimethylphosphine oxide, are more polar than some classical functional groups such as amides or sulfonamides . This leads to a dramatic increase in solubility and decrease of lipophilicity . The increased polarity of the phosphine oxide analogs leads to improved metabolic stability, i.e., increased half-life in human liver microsomes . These properties impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their bioavailability.
Result of Action
The incorporation of phosphine oxide into certain compounds has been shown to significantly increase solubility and decrease lipophilicity while having similar biological profiles in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound . It is recommended to keep it in a dark place, sealed in dry conditions, at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopyridin-4-yl)dimethylphosphine oxide typically involves the reaction of 2-aminopyridine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Aminopyridin-4-yl)dimethylphosphine oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The amino and phosphine oxide groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphine derivatives with lower oxidation states. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Aminopyridin-4-yl)dimethylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Aminopyridin-2-yl)dimethylphosphine oxide
- (6-Aminopyridin-2-yl)dimethylphosphine oxide
- (3-Aminopyridin-2-yl)dimethylphosphine oxide
Uniqueness
(2-Aminopyridin-4-yl)dimethylphosphine oxide is unique due to the specific positioning of the amino and phosphine oxide groups on the pyridine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
4-dimethylphosphorylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUOCCWPLNFUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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